molecular formula C18H19ClF3N3OS2 B12717987 Pyridinium, 2-((ethyldithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride CAS No. 124474-51-7

Pyridinium, 2-((ethyldithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride

Cat. No.: B12717987
CAS No.: 124474-51-7
M. Wt: 449.9 g/mol
InChI Key: STXIVTPMKRRBSN-UHFFFAOYSA-M
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Description

Pyridinium, 2-((ethyldithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride is a complex organic compound belonging to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial processes. The unique structure of this compound, featuring a pyridinium core with multiple functional groups, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridinium salts typically involves the quaternization of pyridine with alkyl halides or sulfates. For Pyridinium, 2-((ethyldithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride, the process may involve the following steps:

Industrial Production Methods

Industrial production of pyridinium salts often employs continuous flow reactors to ensure consistent product quality and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Pyridinium salts undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, substituted pyridines, and various functionalized pyridinium derivatives .

Scientific Research Applications

Pyridinium, 2-((ethyldithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridinium, 2-((ethyldithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development .

Properties

CAS No.

124474-51-7

Molecular Formula

C18H19ClF3N3OS2

Molecular Weight

449.9 g/mol

IUPAC Name

2-[2-[(ethyldisulfanyl)methyl]-4-methoxy-3-methylpyridin-1-ium-1-yl]-6-(trifluoromethyl)-1H-benzimidazole;chloride

InChI

InChI=1S/C18H19F3N3OS2.ClH/c1-4-26-27-10-15-11(2)16(25-3)7-8-24(15)17-22-13-6-5-12(18(19,20)21)9-14(13)23-17;/h5-9H,4,10H2,1-3H3,(H,22,23);1H/q+1;/p-1

InChI Key

STXIVTPMKRRBSN-UHFFFAOYSA-M

Canonical SMILES

CCSSCC1=[N+](C=CC(=C1C)OC)C2=NC3=C(N2)C=C(C=C3)C(F)(F)F.[Cl-]

Origin of Product

United States

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